molecular formula C14H14BrN B7809081 N-benzyl-1-(2-bromophenyl)methanamine

N-benzyl-1-(2-bromophenyl)methanamine

Cat. No. B7809081
M. Wt: 276.17 g/mol
InChI Key: CSMLNBGMGZMYOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-1-(2-bromophenyl)methanamine is a useful research compound. Its molecular formula is C14H14BrN and its molecular weight is 276.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-benzyl-1-(2-bromophenyl)methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-1-(2-bromophenyl)methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Synthesis Applications :

    • N-benzyl-1-(2-bromophenyl)methanamine is used in the synthesis of 2,3-dihydro-1H-isoindole-1-thiones, which are generated through a bromine–lithium exchange reaction (Kobayashi et al., 2013).
    • It serves as a precursor in the formation of certain amine side products in benzylation reactions. These side products can act as a catalyst poison in various chemical reactions (Colgan et al., 2016).
  • Catalysis and Material Science :

    • The compound is involved in the formation of palladium(II) and platinum(II) complexes with iminophosphine ligands. These complexes have applications in Heck and Suzuki cross-coupling reactions (Chiririwa et al., 2013).
    • It is also used in the synthesis of unsymmetrical NCN′ and PCN pincer palladacycles, which show good activity and selectivity in catalytic applications (Roffe et al., 2016).
  • Pharmaceutical and Biological Research :

    • N-benzyl-1-(2-bromophenyl)methanamine derivatives have been studied for their cytotoxic properties against various cancer cell lines, demonstrating potential as novel cytotoxic agents (Ramazani et al., 2014).
    • It is also part of the synthesis of certain herbicides, such as N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, which show effectiveness in weed control in winter oilseed rape (Wu et al., 2006).

properties

IUPAC Name

N-[(2-bromophenyl)methyl]-1-phenylmethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMLNBGMGZMYOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-1-(2-bromophenyl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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